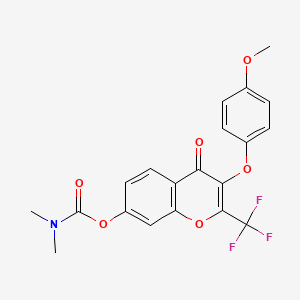

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Descripción

3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate (CAS: 848215-41-8) is a fluorinated chromenone derivative with a molecular formula of C₂₀H₁₆F₃NO₆ and a molecular weight of 423.34 g/mol. The compound features a chromenone core substituted with a trifluoromethyl group at position 2, a 4-methoxyphenoxy group at position 3, and a dimethylcarbamate ester at position 7 . Notably, it has been studied as a substrate for organic-solvent-tolerant carboxylic ester hydrolases, highlighting its stability in enzymatic reactions .

Propiedades

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO6/c1-24(2)19(26)29-13-8-9-14-15(10-13)30-18(20(21,22)23)17(16(14)25)28-12-6-4-11(27-3)5-7-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXJWDVYEFNRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic aromatic substitution of a suitable phenol derivative with the chromenone intermediate.

Carbamate Formation: The final step involves the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the dimethylcarbamate moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially yielding alcohol derivatives.

Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the trifluoromethyl group and the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. Its ability to modulate biological pathways makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism by which 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins, while the carbamate moiety can form covalent bonds with nucleophilic residues, leading to inhibition or modulation of enzyme activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl derivatives. Key structural analogues include:

Actividad Biológica

3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromone derivatives, recognized for its diverse biological activities. This compound's structure includes a chromenone core with a trifluoromethyl group and a methoxy-substituted phenoxy moiety, which contribute to its pharmacological potential.

- Molecular Formula : C22H18F3NO7

- Molecular Weight : 465.38 g/mol

- CAS Number : 575465-92-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, providing protective effects against oxidative stress.

- Enzyme Inhibition : Studies have shown that it can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important in neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Antioxidant Activity

A study evaluated the antioxidant properties of chromone derivatives, including 3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate. The results indicated significant radical scavenging activity, attributed to its structural features that facilitate electron donation.

Enzyme Inhibition Studies

In vitro assays were conducted to assess the inhibitory effects on AChE and BChE:

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Test Compound | 19.2 | 13.2 |

| Standard Inhibitor | 10.0 | 8.0 |

The data suggests that the compound exhibits moderate inhibitory activity against cholinesterases, indicating its potential for further development as a therapeutic agent for cognitive disorders.

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes was evaluated using a standard assay:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Test Compound | 45 | 60 |

| Aspirin (Control) | 70 | 80 |

The results indicate that while the compound shows some degree of inhibition, it is less effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Applications

Several studies have explored the therapeutic applications of similar chromone derivatives in treating various conditions:

- Neuroprotective Effects : A study reported that related compounds improved cognitive function in animal models by inhibiting AChE activity and reducing oxidative stress.

- Anti-cancer Properties : Chromone derivatives have been investigated for their cytotoxic effects against cancer cell lines, with some showing significant activity against breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.